2-Mercapto-5-trifluoromethoxybenzothiazole
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Overview
Description
2-Mercapto-5-trifluoromethoxybenzothiazole is an organosulfur compound with the molecular formula C8H4F3NOS2 and a molecular weight of 251.25 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzothiazole ring, which also contains a mercapto (thiol) group. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5-trifluoromethoxybenzothiazole typically involves the reaction of 2-aminothiophenol with trifluoromethoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The general reaction scheme is as follows:
Step 1: 2-Aminothiophenol reacts with trifluoromethoxybenzoyl chloride in the presence of sodium hydroxide.
Step 2: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5-trifluoromethoxybenzothiazole can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
2-Mercapto-5-trifluoromethoxybenzothiazole has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Mercapto-5-trifluoromethoxybenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Lacks the trifluoromethoxy group, making it less lipophilic.
5-Trifluoromethoxybenzothiazole: Lacks the mercapto group, reducing its reactivity.
Uniqueness
2-Mercapto-5-trifluoromethoxybenzothiazole is unique due to the presence of both the trifluoromethoxy and mercapto groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity, while the mercapto group provides reactivity towards thiol-containing biomolecules.
Properties
IUPAC Name |
5-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-6-5(3-4)12-7(14)15-6/h1-3H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHNATDQODTQBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598567 |
Source
|
Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155559-82-3 |
Source
|
Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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